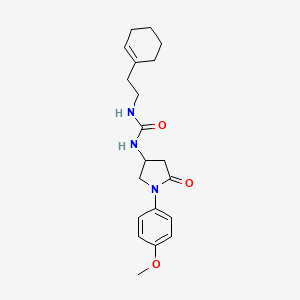
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a urea derivative, which contains a cyclohexenyl group, a methoxyphenyl group, and a pyrrolidinone group . Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets .
Molecular Structure Analysis
The compound contains several functional groups, including a urea group, a cyclohexene ring, a methoxyphenyl group, and a pyrrolidinone ring . These groups could influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the double bond in the cyclohexene ring could undergo addition reactions, and the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar urea group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis Methods
Ugi Reaction and Structural Elucidation : The synthesis of cyclic dipeptidyl ureas involves Ugi reactions, leading to the formation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, constituting a new class of pseudopeptidic [1,2,4]triazines. These compounds are formed by reacting cyclohexyl or benzyl isocyanide with benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones. The structural features are determined through X-ray diffraction, showcasing the molecular arrangement and the presence of hydrogen bonds (Sañudo et al., 2006).
Acetylcholinesterase Inhibition : Another area of application involves the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to explore antiacetylcholinesterase activity. This research aimed at optimizing spacer length to enhance interaction with enzyme hydrophobic binding sites, indicating the compound's potential in therapeutic applications related to enzyme inhibition (Vidaluc et al., 1995).
Biological Activity
Antitumor Activities and Docking Study : The synthesis of specific urea derivatives has been evaluated for antitumor activities, showcasing their potential efficacy against certain cancer cell lines. These compounds are also subjected to docking studies to understand their interaction with biological targets, indicating their applicability in cancer research (Hu et al., 2018).
Enzyme Inhibition Profiles : Tetrahydropyrimidine-5-carboxylates derived from urea, tested for their metal chelating effects and inhibition profiles against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), show significant potential in therapeutic applications, particularly in the treatment of conditions like Alzheimer's disease (Sujayev et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-26-18-9-7-17(8-10-18)23-14-16(13-19(23)24)22-20(25)21-12-11-15-5-3-2-4-6-15/h5,7-10,16H,2-4,6,11-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUOEMFWRIUSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

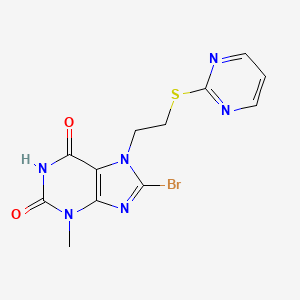
![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)
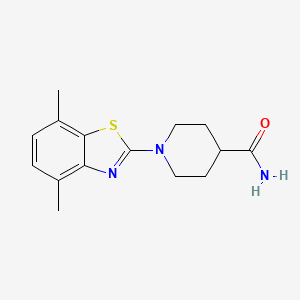
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B2524213.png)
![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)
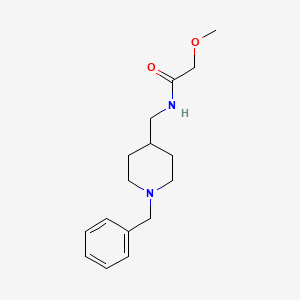
![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)
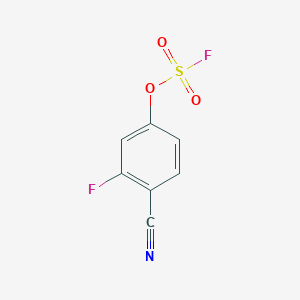
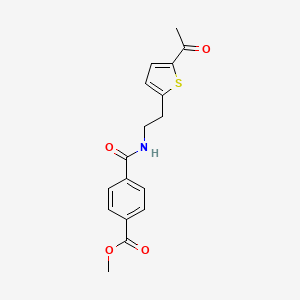
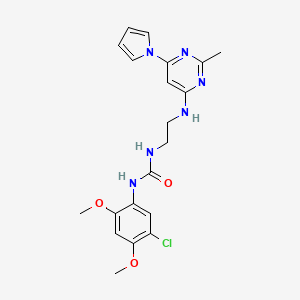
![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)
![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)